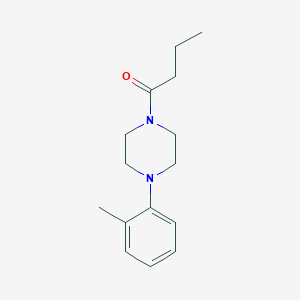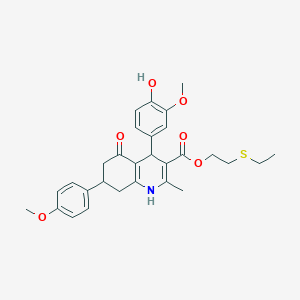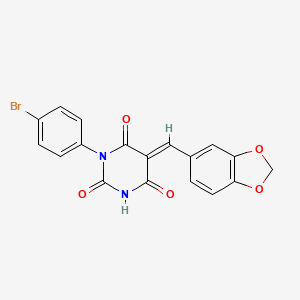
7-(4-acetyl-1-piperazinyl)-1-cyclopropyl-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,4-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinolone derivatives involves multiple steps, including the construction of the quinoline core, introduction of the piperazinyl group, and modification of the cyclopropyl and thiazolyl moieties. Techniques such as regiospecific displacement, amination, and intramolecular cyclization are crucial (D. Chu, 1990; M. Shaharyar, M. A. Ali, M. M. Abdullah, 2007). Electrochemical studies and the use of PCMODEL MMX Molecular Energy Minimisation Software are also employed to understand the synthetic precursors' behaviors (K. Srinivasu et al., 1999).
Molecular Structure Analysis
The molecular structure of this compound, featuring a quinolone core with attached cyclopropyl, piperazinyl, and thiazolyl groups, is critical for its activity. Structural analyses, including X-ray crystallography and spectroscopic methods, help elucidate the configuration and conformation of these molecules, contributing to a better understanding of their biological interactions (J. Segawa et al., 1995).
Chemical Reactions and Properties
Quinolones undergo various chemical reactions, including substitution and decarboxylation, influenced by their functional groups and conditions such as irradiation in aqueous solutions. The presence of the piperazinyl group, for instance, affects the course of reactions under specific conditions, leading to different products and demonstrating the compound's reactive versatility (M. Mella, E. Fasani, A. Albini, 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of this compound and its derivatives are influenced by their molecular structure. These properties are critical for the compound's formulation and delivery in potential applications. Studies on related quinolones provide insights into how structural modifications impact these physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity, and basicity, of quinolones are determined by their functional groups. The electrochemical behavior and acid-base equilibria of these compounds have been explored to understand their interactions in biological systems and their mechanisms of action (K. Srinivasu et al., 1999).
Propiedades
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O3S/c1-13-12-33-23(25-13)26-22(32)17-11-29(15-3-4-15)19-10-20(18(24)9-16(19)21(17)31)28-7-5-27(6-8-28)14(2)30/h9-12,15H,3-8H2,1-2H3,(H,25,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIYUZZKYRULPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCN(CC4)C(=O)C)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-allyl-5-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B5194959.png)

![2-tert-butyl-5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5194965.png)

![1-[4-(4-tert-butyl-2-methylphenoxy)butyl]pyrrolidine](/img/structure/B5194975.png)


![2-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5194998.png)
![methyl 4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5195008.png)
![cyclohexylmethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5195018.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5195029.png)

![N-(2-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5195050.png)
